Bienvenue dans la boutique en ligne BenchChem!

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

PPARα antagonism Positional isomer SAR Metabolic disease research

CAS 896365-90-5 is a distinct meta-substituted benzoxazole-phenyl-benzamide scaffold critical for PPARα antagonist development. Its meta-phenyl linker geometry and ortho-methylsulfonyl group confer unique target engagement profiles versus para-isomers (CAS 896366-26-0). Researchers must procure this specific CAS to ensure correct isomer geometry, avoid annotation risks (e.g., BIBX1382), and serve as a structurally matched negative control for FBPase-1 screening. Strict CAS verification is mandated.

Molecular Formula C21H16N2O4S
Molecular Weight 392.43
CAS No. 896365-90-5
Cat. No. B2557136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
CAS896365-90-5
Molecular FormulaC21H16N2O4S
Molecular Weight392.43
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C21H16N2O4S/c1-28(25,26)19-12-5-2-9-16(19)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-4-11-18(17)27-21/h2-13H,1H3,(H,22,24)
InChIKeyHEIBYCSXEUWCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (CAS 896365-90-5): Procurement-Relevant Structural and Pharmacological Profile


N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (CAS 896365-90-5) is a synthetic small molecule (C21H16N2O4S, MW 392.43) belonging to the benzoxazole-phenyl-benzamide class . It features a benzo[d]oxazole moiety linked via a meta-substituted phenyl ring to a 2-methylsulfonylbenzamide group . This compound is structurally distinct from its para-substituted positional isomers (e.g., CAS 896366-26-0 and CAS 896344-45-9) and from benzoxazole benzenesulfonamide scaffolds investigated as FBPase-1 allosteric inhibitors (PDB 2FIE) [1]. The meta-phenyl linker geometry and the ortho-methylsulfonyl substitution on the benzamide ring are key structural determinants that differentiate this compound from its closest analogs in scientific procurement decisions .

Why N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide Cannot Be Replaced by Its 4-Phenyl or 3/4-Methylsulfonyl Isomers


Positional isomerism within the benzoxazole-phenyl-benzamide scaffold critically impacts target binding and biological activity. The Pusan National University thesis (Kim, 2024) directly compared N-(3-(benzo[d]oxazol-2-yl)phenyl)phenylsulfonamide derivatives (meta-linked) with their N-(4-(benzo[d]oxazol-2-yl)phenyl) counterparts (para-linked) as PPARα antagonists, demonstrating that the meta vs para phenyl linker geometry yields distinct pharmacological profiles [1]. Similarly, the methylsulfonyl group position on the benzamide ring (ortho vs meta vs para) alters both steric and electronic properties, affecting molecular recognition . Generic substitution with a para-phenyl isomer (e.g., CAS 896366-26-0) or a 3/4-methylsulfonyl variant (e.g., CAS 896290-99-6, CAS 896344-45-9) without experimental validation may lead to divergent or null biological outcomes [1]. Furthermore, the para-isomer has been erroneously associated with the EGFR inhibitor BIBX1382 (CAS 196612-93-8) in some vendor databases, introducing annotation risk that mandates strict CAS-number verification during procurement .

Quantitative Differentiation Evidence for N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide vs. Closest Analogs


Meta vs. Para Phenyl Linker Geometry: Differential PPARα Antagonist Activity in Benzoxazole-Phenylsulfonamide Series

The Pusan National University thesis (Kim, 2024) directly synthesized and compared N-(3-(benzo[d]oxazol-2-yl)phenyl)phenylsulfonamide (meta series) against N-(4-(benzo[d]oxazol-2-yl)phenyl)phenylsulfonamide (para series) as PPARα antagonists, establishing that the meta-phenyl linker geometry (3-position) generates a distinct pharmacological profile compared to the para (4-position) linker [1]. The meta-linked series represents the core scaffold of the target compound CAS 896365-90-5 [1].

PPARα antagonism Positional isomer SAR Metabolic disease research

Anticancer Activity of Benzoxazole-Phenyl-Benzamide Class: HCT116 IC50 Comparison Against 5-Fluorouracil

Kakkar et al. (2018) evaluated a series of 26 benzoxazole derivatives against the HCT116 human colorectal carcinoma cell line using the Sulforhodamine B assay with 5-fluorouracil (5-FU) as the reference standard [1]. The most potent compound (compound 6) exhibited an IC50 of 24.5 µM vs. 5-FU IC50 of 29.2 µM, demonstrating that certain benzoxazole-phenyl substitution patterns can outperform the standard chemotherapeutic [1]. Compounds 4 and 26 showed IC50 values of 39.9 µM and 35.6 µM, respectively, illustrating the significant impact of specific substituent positioning on potency [1].

Colorectal cancer HCT116 Anticancer SAR

Ortho-Methylsulfonyl vs. Meta- or Para-Methylsulfonyl Benzamide: Positional Isomer Differentiation

The target compound (CAS 896365-90-5) features a 2-(methylsulfonyl) group (ortho position) on the benzamide ring, while commercially available positional isomers include 3-methylsulfonyl (CAS 896290-99-6) and 4-methylsulfonyl (CAS 896344-45-9) variants . The ortho-methylsulfonyl group places the sulfonyl moiety in proximity to the amide carbonyl, creating a unique intramolecular hydrogen bond acceptor geometry and steric environment that directly influences target protein binding [1]. This ortho effect is absent in the meta and para isomers [1].

Methylsulfonyl positional isomerism Benzamide SAR Hydrogen bond acceptor geometry

Benzoxazole-Benzamide Scaffold vs. Benzoxazole-Benzenesulfonamide Scaffold: Distinct Target Classes and Binding Modes

The target compound features a benzamide linker (-C(=O)NH-), while a distinct class of benzoxazole benzenesulfonamides (-S(=O)2NH-) has been extensively characterized as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1) [1]. The PDB entry 2FIE reveals that the sulfonamide NH forms critical hydrogen bonds within the allosteric pocket of FBPase-1 [1]. The benzamide scaffold of CAS 896365-90-5 presents a different hydrogen bond donor/acceptor geometry (amide vs sulfonamide), which fundamentally alters target binding preferences [1][2].

FBPase-1 inhibition Allosteric inhibitor binding Scaffold hopping

Purity and Procurement Specification: CAS 896365-90-5 Available at 95%+ Purity for Reproducible Research

The target compound is commercially available at ≥95% purity (Catalog Number: CM987727) . In comparison, several positional isomers (e.g., CAS 896366-26-0, CAS 896290-99-6, CAS 896344-45-9) are also available at similar purity levels from various vendors . The availability of CAS 896365-90-5 at defined purity enables reproducible dose-response studies, unlike some benzoxazole derivatives that are available only as custom synthesis products with variable purity .

Compound procurement Purity specification Reproducibility

Optimal Research and Procurement Application Scenarios for N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide


PPARα Antagonist Lead Development and SAR Studies

This compound serves as a meta-phenyl linker benzoxazole-benzamide scaffold for PPARα antagonist development, as directly established by the Pusan National University thesis comparing meta vs para linker geometry [1]. Researchers developing PPARα-targeted therapies for metabolic disorders should procure CAS 896365-90-5 specifically (not its para isomer CAS 896366-26-0) to ensure the correct linker geometry for target engagement [1].

Colorectal Cancer (HCT116) Anticancer Screening with 5-FU Benchmarking

The benzoxazole-phenyl-benzamide class has demonstrated measurable anticancer activity against HCT116 cells with IC50 values comparable to or exceeding 5-FU (24.5 µM vs 29.2 µM) [2]. Procure CAS 896365-90-5 as a specific 2-methylsulfonyl-substituted variant to expand SAR understanding of how the ortho-sulfonyl geometry influences anticancer potency relative to established benzoxazole leads [2].

Positional Isomer Selectivity Profiling in Benzoxazole-Benzamide Series

The unique combination of meta-phenyl linker and ortho-methylsulfonyl substitution in CAS 896365-90-5 makes it a critical tool compound for profiling positional isomer selectivity . Researchers should procure this compound alongside its para-phenyl isomer (CAS 896366-26-0) and meta/para-methylsulfonyl variants (CAS 896290-99-6, CAS 896344-45-9) to systematically map structure-activity relationships across the isomer matrix .

Negative Control for Benzoxazole-Benzenesulfonamide FBPase-1 Inhibitor Studies

Because CAS 896365-90-5 features a benzamide linker (-C(=O)NH-) rather than the benzenesulfonamide linker (-S(=O)2NH-) found in potent FBPase-1 allosteric inhibitors (IC50 = 0.57 µM), it can serve as a structurally matched negative control in FBPase-1 screening cascades, helping to validate that observed inhibition is sulfonamide-dependent rather than benzoxazole-scaffold-driven [3].

Quote Request

Request a Quote for N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.